Cas no 1285515-21-0 (GSK2578215A)

GSK2578215A structure
Produktname:GSK2578215A
CAS-Nr.:1285515-21-0
MF:C24H18FN3O2
MW:399.417028903961
MDL:MFCD22665702
CID:2083527
PubChem ID:68107965
GSK2578215A Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- GSK2578215A
- 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
- 5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
- GSK-2578215A
- SMANT hydrochloride
- UNII-Q641JSF42X
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-benzamide
- Q641JSF42X
- GSK257821A
- AK174163
- Benzamide, 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-
- C24H18FN3O2
- LRRK2-kinase inhibitor
- WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- AOB6080
- BCP07701
- s7664
- BDBM50401284
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridi
- GSK 2578215A
- AS-72347
- AKOS024458262
- LRRK2 inhib1285515-21-0
- BDBM482159
- HMS3740I09
- CS-3516
- HY-13237
- CCG-268642
- CHEMBL2204495
- GSK2578215-A
- DA-33593
- NCGC00370783-10
- EX-A1118
- LRRK2 inhibitor GSK2578215A?
- 1285515-21-0
- GSK 257821A
- SCHEMBL10321469
- GSK2578215
- J-005608
- 5-(2-Fluoro-4-pyridinyl)-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide
- NCGC00370783-04
- Q27287044
- GSK-257821A
- itor GSK2578215A
- 2-benzyloxy-5-(2-fluoro-4-pyridyl)-N-(3-pyridyl)benzamide
- MFCD22665702
- F50677
- AC-35433
- NCGC00370783-06
-
- MDL: MFCD22665702
- Inchi: 1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
- InChI-Schlüssel: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- Lächelt: FC1C([H])=C(C([H])=C([H])N=1)C1C([H])=C([H])C(=C(C(N([H])C2=C([H])N=C([H])C([H])=C2[H])=O)C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Berechnete Eigenschaften
- Genaue Masse: 399.13800
- Monoisotopenmasse: 399.13830499g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 543
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 64.099
Experimentelle Eigenschaften
- Dichte: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 556.1±50.0°C at 760 mmHg
- Löslichkeit: Insuluble (8.0E-4 g/L) (25 ºC),
- PSA: 67.60000
- LogP: 5.49800
GSK2578215A Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2578215A Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A142087-100mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 100mg |
$216.0 | 2025-02-19 | |
Ambeed | A142087-250mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 250mg |
$351.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0992633-100mg |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 95% | 100mg |
$560 | 2024-08-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100mg |
¥ 3649 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-50 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 50mg |
¥2627.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100MG |
¥4147.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20340-50mg |
GSK2578215A |
1285515-21-0 | 98% | 50mg |
¥2011.00 | 2023-09-09 | |
TRC | G797613-5mg |
GSK2578215A |
1285515-21-0 | 5mg |
$ 60.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-10 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 10mg |
¥717.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G883426-10mg |
GSK2578215A |
1285515-21-0 | ≥99% | 10mg |
¥607.50 | 2022-01-13 |
GSK2578215A Verwandte Literatur
-
1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitorsAnmol Gulati,Charles S. Yeung,Blair Lapointe,Solomon D. Kattar,Hakan Gunaydin,Jack D. Scott,Kaleen K. Childers,Joey L. Methot,Vladimir Simov,Ravi Kurukulasuriya,Barbara Pio,Greg J. Morriello,Ping Liu,Haiqun Tang,Santhosh Neelamkavil,Harold B. Wood,Vanessa L. Rada,Michael J. Ardolino,Xin Cindy Yan,Rachel Palte,Karin Otte,Robert Faltus,Janice Woodhouse,Laxminarayan G. Hegde,Paul Ciaccio,Ellen C. Minnihan,Erin F. DiMauro,Matthew J. Fell,Peter H. Fuller,J. Michael Ellis RSC Med. Chem. 2021 12 1164
1285515-21-0 (GSK2578215A) Verwandte Produkte
- 2171171-17-6(2-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidin-3-yl}acetic acid)
- 1898141-00-8(2-{1-2-(dimethylamino)-5-fluorophenylcyclopropyl}acetic acid)
- 1805452-44-1(3-(Difluoromethyl)-5-hydroxy-2-methoxypyridine-6-carboxaldehyde)
- 2757894-46-3(tert-butyl 1-amino-6-methoxy-2,3-dihydro-1H-indene-1-carboxylate)
- 2227806-15-5((2R)-6,6-dimethylheptan-2-ol)
- 2137843-15-1(7-tert-butyl-5-chloro-2-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)
- 2138091-15-1(3-(4-Ethylpiperazin-1-yl)-4-methylcyclohexan-1-ol)
- 1805133-07-6(3-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid)
- 22104-78-5(oct-2-en-1-ol)
- 1210659-95-2((dimethyl-1,2-oxazol-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1285515-21-0)GSK2578215A

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):194.0/316.0/840.0